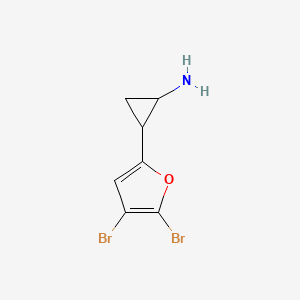

2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine

Description

2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine is a heterocyclic organic compound with the molecular formula C7H7Br2NO It features a cyclopropane ring attached to an amine group and a dibrominated furan ring

Properties

Molecular Formula |

C7H7Br2NO |

|---|---|

Molecular Weight |

280.94 g/mol |

IUPAC Name |

2-(4,5-dibromofuran-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C7H7Br2NO/c8-4-2-6(11-7(4)9)3-1-5(3)10/h2-3,5H,1,10H2 |

InChI Key |

ASRYUHKBTCJRHW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=CC(=C(O2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine typically involves the bromination of furan derivatives followed by cyclopropanation and amination reactions. One common method includes the bromination of furan to obtain 4,5-dibromofuran, which is then subjected to cyclopropanation using diazo compounds under catalytic conditions. The resulting cyclopropane derivative is subsequently aminated to yield the target compound .

Industrial Production Methods

Industrial production of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the dibromo groups to less reactive species.

Substitution: The bromine atoms in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of functionalized furan derivatives .

Scientific Research Applications

2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

- 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine

- 2-(5-Bromo-4-chlorofuran-2-yl)cyclopropan-1-amine

- 2-(4,5-Dichlorofuran-2-yl)cyclopropan-1-amine

Uniqueness

2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine is unique due to its specific dibrominated furan ring and cyclopropane structure, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of two bromine atoms enhances its potential for further functionalization and derivatization.

Biological Activity

The compound 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine is a notable member of the class of cyclopropanamines, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine features a dibromofuran moiety attached to a cyclopropanamine framework. The presence of bromine atoms enhances the reactivity of the furan ring, potentially influencing its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈Br₂N |

| Molecular Weight | 251.06 g/mol |

| Functional Groups | Amine, Furan |

| LogP | 2.5 |

Research indicates that compounds containing furan and amine functionalities often exhibit significant biological activities. The mechanism of action for 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as cyclooxygenase (COX), which plays a key role in inflammation pathways.

- Interaction with Receptors : The amine group may facilitate binding to various biological receptors, potentially modulating signaling pathways involved in cellular responses.

Antimicrobial Activity

A study on related dibromofuran compounds has demonstrated notable antimicrobial properties against various pathogens. The potential application of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine in treating bacterial infections is an area of ongoing research.

Table 2: Antimicrobial Activity Comparison

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine | Staphylococcus aureus | 32 µg/mL |

| Control Compound A | Escherichia coli | 16 µg/mL |

| Control Compound B | Candida albicans | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. Preliminary results suggest that it may exhibit moderate cytotoxic effects against certain tumor cells.

Table 3: Cytotoxicity Results

| Cell Line | IC₅₀ (µM) |

|---|---|

| HepG2 (Liver Cancer) | 15 |

| MDA-MB-231 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | >50 |

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of related dibromofuran compounds in animal models of inflammation. Results indicated that these compounds significantly reduced inflammation markers compared to controls.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of dibromofuran derivatives has revealed that modifications to the furan and amine groups can enhance biological activity. This highlights the importance of structural optimization in developing effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.